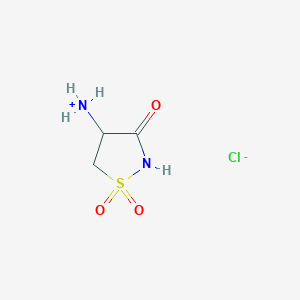

1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases such as Alzheimer's, Parkinson's, and Huntington's. Thioflavin T is a valuable tool in the study of these diseases as it allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is used in the synthesis of various heterocyclic compounds. For instance, it is utilized as a key intermediate in synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which are produced through reactions with primary amines and carbon disulfide, showing its versatility in organic synthesis (Alizadeh & Zohreh, 2009). Similarly, 4-thiazolidinones have been synthesized using this compound as an intermediate, further demonstrating its utility in creating diverse molecular structures (Behbehani & Ibrahim, 2012).

Antibacterial Properties and Biocide Applications

A novel cyclic-amine monomer containing imidazolidin-4-one derivatives, related to 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride, has shown promising antibacterial properties. This compound, when grafted onto textile fabrics, exhibits durable and refreshable antibacterial characteristics against Escherichia coli, indicating potential applications as a polymeric biocide (Sun et al., 2001).

Synthesis of Pharmaceutical Intermediates

Compounds derived from 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride have been employed in the synthesis of pharmaceutical intermediates. For example, imidazolidinetrionylsaccharin derivatives, which are structurally related, have been synthesized and evaluated for their biological activities, such as fungicidal and insecticidal properties (Jung et al., 2003).

Applications in Material Science

In material science, the compound has been explored for its potential in forming supramolecular networks. 2-Oxo-1,3-thiazolidin-4-iminium cations, similar to 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride, interact with chloride ions via hydrogen bonds, forming a 3D supramolecular network. This property could be useful in designing novel materials with specific structural features (Muthukkumar et al., 2019).

Propiedades

IUPAC Name |

(1,1,3-trioxo-1,2-thiazolidin-4-yl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZKPIJGMOLNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)

![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)